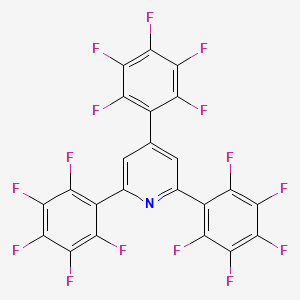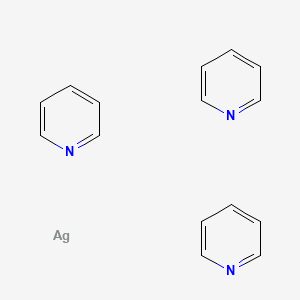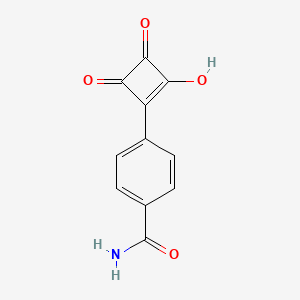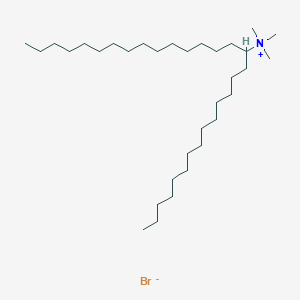
2,4,6-Tris(pentafluorophenyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Tris(pentafluorophenyl)pyridine is a highly fluorinated aromatic compound characterized by the presence of three pentafluorophenyl groups attached to a pyridine ring. This compound is notable for its unique electronic properties, which make it a valuable reagent in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Tris(pentafluorophenyl)pyridine typically involves the reaction of pentafluorobenzaldehyde with pyridine under specific conditions. One efficient method includes the use of a solvent-free protocol with activated Fuller’s earth as a catalyst. This method is advantageous due to its simplicity, mild reaction conditions, and high yield of the product .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the solvent-free synthesis using reusable heterogeneous catalysts like activated Fuller’s earth suggests potential scalability for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions: 2,4,6-Tris(pentafluorophenyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The pentafluorophenyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like tris(pentafluorophenyl)bismuth and reducing agents such as pentafluorophenylsilver . The reactions often require specific solvents and conditions to proceed efficiently.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted compounds .
Aplicaciones Científicas De Investigación
2,4,6-Tris(pentafluorophenyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions due to its unique electronic properties.
Biology: The compound’s fluorinated nature makes it useful in biological studies, particularly in the development of fluorinated pharmaceuticals.
Industry: The compound is used in the production of advanced materials, including polymers and coatings, due to its high thermal stability and resistance to chemical degradation
Mecanismo De Acción
The mechanism by which 2,4,6-Tris(pentafluorophenyl)pyridine exerts its effects involves its interaction with various molecular targets. The compound’s fluorinated phenyl groups enhance its electron-withdrawing properties, making it a strong Lewis acid. This property allows it to participate in various chemical reactions, including catalysis and complex formation with other molecules .
Comparación Con Compuestos Similares
Tris(pentafluorophenyl)borane: Known for its strong Lewis acidity and thermal stability.
Tris(pentafluorophenyl)corrole: A metallocorrole with unique photophysical and electrochemical properties.
Uniqueness: 2,4,6-Tris(pentafluorophenyl)pyridine is unique due to its combination of a pyridine ring with three pentafluorophenyl groups, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in applications requiring strong electron-withdrawing groups and high thermal stability .
Propiedades
Número CAS |
675583-26-3 |
|---|---|
Fórmula molecular |
C23H2F15N |
Peso molecular |
577.2 g/mol |
Nombre IUPAC |
2,4,6-tris(2,3,4,5,6-pentafluorophenyl)pyridine |
InChI |
InChI=1S/C23H2F15N/c24-9-6(10(25)16(31)21(36)15(9)30)3-1-4(7-11(26)17(32)22(37)18(33)12(7)27)39-5(2-3)8-13(28)19(34)23(38)20(35)14(8)29/h1-2H |
Clave InChI |
AGISQLPOOGPEDW-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(N=C1C2=C(C(=C(C(=C2F)F)F)F)F)C3=C(C(=C(C(=C3F)F)F)F)F)C4=C(C(=C(C(=C4F)F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Methylbicyclo[3.2.2]nonan-6-one](/img/structure/B12524692.png)



![Guanidine, N,N'-diethyl-N''-[4-[(4-methoxyphenyl)thio]phenyl]-](/img/structure/B12524727.png)
![1-Oxaspiro[2.4]hept-5-en-4-one, 7-hydroxy-, (3S,7R)-](/img/structure/B12524733.png)


![1,1'-{Sulfinylbis[(2,1-phenylene)oxy]}dibenzene](/img/structure/B12524745.png)
![Tributyl[(3R)-3-methoxyhex-1-en-1-yl]stannane](/img/structure/B12524755.png)
![2-(Benzo[d][1,3]dioxol-5-yloxy)pyridine](/img/structure/B12524769.png)
![1H-Pyrrolo[2,3-b]pyridine, 5-chloro-2-iodo-3-(3-pyridinyl)-](/img/structure/B12524773.png)


